molecular formula C21H14O3 B2699493 3,4-Diphenyl-7-hydroxycoumarin CAS No. 3450-72-4

3,4-Diphenyl-7-hydroxycoumarin

Cat. No. B2699493
CAS RN: 3450-72-4
M. Wt: 314.34
InChI Key: AABUKWVVUWBZCS-UHFFFAOYSA-N
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Description

3,4-Diphenyl-7-hydroxycoumarin is a chemical compound with the molecular formula C21H14O3 . It is a type of 7-hydroxycoumarin, which is majorly used as laser dyes . The molecule contains a total of 41 bonds, including 27 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of coumarin derivatives, including 3,4-Diphenyl-7-hydroxycoumarin, has been a topic of interest for many organic and pharmaceutical chemists . Various methods for the synthesis of coumarin derivatives have been reported, including one-pot construction methods, well-known name reactions, and other types of reactions . These methods often involve the use of various metal-based homogeneous and heterogeneous catalyst systems .


Molecular Structure Analysis

The molecular structure of 3,4-Diphenyl-7-hydroxycoumarin is characterized by a total of 41 bonds, including 27 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diphenyl-7-hydroxycoumarin include a molecular weight of 314.33400 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Antifungal Properties

3,4-Diphenyl-7-hydroxycoumarin: and its derivatives exhibit promising antifungal activity. Specifically, two compounds—2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide and 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide —demonstrated enhanced in vitro antifungal effects against Candida albicans and Aspergillus niger compared to standard antifungal drugs like fluconazole .

Antibacterial Activity

3,4-Diphenyl-7-hydroxycoumarin: derivatives also exhibit potent antibacterial properties. In vitro studies revealed increased antibacterial activity against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa when compared to the standard antibiotic norfloxacin .

Coumarin Antibiotics

As a representative of coumarin antibiotics, 3,4-Diphenyl-7-hydroxycoumarin holds promise. Novobiocin, a well-known coumarin antibiotic, inhibits DNA gyrase and reverses resistance to certain anticancer drugs .

Breast Cancer Cell Proliferation Inhibition

The derivative 4-Methyl-7-oxy-glucoside coumarin effectively inhibits the proliferation of breast cancer cells .

Broad-Spectrum Antibacterial Effects

Some novel coumarin derivatives synthesized from 7-hydroxy coumarin demonstrated a broad spectrum of antibacterial effects against bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . These compounds could serve as potential lead compounds for drug discovery .

Fluorescent Applications

While not directly related to biological activity, coumarin dyes (including derivatives of 7-hydroxycoumarin) are used in fluorescence-based applications. They provide contrast in multicolor imaging and cell tracking, although their fluorescence may be less intense than other dyes .

Industrial and Biomedical Research

Coumarin derivatives find applications in various industrial and biomedical fields. Their diverse properties make them valuable for drug development, imaging, and other research endeavors .

properties

IUPAC Name

7-hydroxy-3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABUKWVVUWBZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenyl-7-hydroxycoumarin

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